molecular formula C42H41N11Na2O9S2 B12731161 Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 84522-01-0

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12731161
CAS No.: 84522-01-0
M. Wt: 954.0 g/mol
InChI Key: HBIFDTIIRJWYIQ-UHFFFAOYSA-L
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Description

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps, primarily focusing on the formation of azo bonds. The process typically starts with the diazotization of aromatic amines, followed by coupling reactions with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to activate the aromatic rings for substitution.

Major Products

The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The molecular targets include enzymes and other proteins that interact with the azo groups, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of azo groups and aromatic rings, which confer distinct color properties and chemical reactivity. Its ability to form stable complexes with various substances makes it particularly valuable in industrial and research applications.

Properties

CAS No.

84522-01-0

Molecular Formula

C42H41N11Na2O9S2

Molecular Weight

954.0 g/mol

IUPAC Name

disodium;4-amino-3,6-bis[[4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C42H43N11O9S2.2Na/c1-5-52(6-2)30-17-19-32(34(54)23-30)48-44-26-9-13-28(14-10-26)46-50-40-36(63(57,58)59)21-25-22-37(64(60,61)62)41(42(56)38(25)39(40)43)51-47-29-15-11-27(12-16-29)45-49-33-20-18-31(24-35(33)55)53(7-3)8-4;;/h9-24,54-56H,5-8,43H2,1-4H3,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

HBIFDTIIRJWYIQ-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N(CC)CC)O)N)O)O.[Na+].[Na+]

Origin of Product

United States

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